1-(7-Morpholin-4-ylquinazolin-4-yl)piperidine-3-carboxamide
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Overview
Description
1-(7-Morpholin-4-ylquinazolin-4-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Morpholin-4-ylquinazolin-4-yl)piperidine-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of a quinazoline derivative with a piperidine carboxamide under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, ensuring consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(7-Morpholin-4-ylquinazolin-4-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline amines .
Scientific Research Applications
1-(7-Morpholin-4-ylquinazolin-4-yl)piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(7-Morpholin-4-ylquinazolin-4-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide
- 2-Amino-4-(1-piperidine)pyridine derivatives
Uniqueness
1-(7-Morpholin-4-ylquinazolin-4-yl)piperidine-3-carboxamide stands out due to its unique combination of morpholine and piperidine rings, which confer distinct biological activities. Its ability to inhibit specific enzymes makes it a valuable compound for drug development and other scientific research applications .
Properties
Molecular Formula |
C18H23N5O2 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(7-morpholin-4-ylquinazolin-4-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C18H23N5O2/c19-17(24)13-2-1-5-23(11-13)18-15-4-3-14(10-16(15)20-12-21-18)22-6-8-25-9-7-22/h3-4,10,12-13H,1-2,5-9,11H2,(H2,19,24) |
InChI Key |
XWNHLOGZONQOET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2C=CC(=C3)N4CCOCC4)C(=O)N |
Origin of Product |
United States |
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